molecular formula C20H28O2 B8457584 6-(Decyloxy)naphthalen-2-OL CAS No. 119556-03-5

6-(Decyloxy)naphthalen-2-OL

Cat. No. B8457584
M. Wt: 300.4 g/mol
InChI Key: LGTXVJDTGNMIQL-UHFFFAOYSA-N
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Patent
US05207947

Procedure details

A solution of decylmonobromide (1.5 g), 2,6-dihydroxynaphthalene (1 g) and anhydrous potassium carbonate (0.8 g) in dimethylformamide (50 ml) was stirred at 130° C. for four hours. The solution was poured in water and was made neutral with dilute aqueous hydrochloric acid solution. To the solution was added diethyl ether in order to effect extraction and the extract was distilled to remove the solvent. The residue was washed with hexane and recrystallized from water/ethanol (1/9) to obtain the titled compound (about 1 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[OH:12][C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18]([OH:23])[CH:19]=2)[CH:14]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CN(C)C=O.O.C(OCC)C>[CH2:1]([O:12][C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18]([OH:23])[CH:19]=2)[CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CCCCCCCCC)Br
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC2=CC=C(C=C2C=C1)O
Name
Quantity
0.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction
DISTILLATION
Type
DISTILLATION
Details
the extract was distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
WASH
Type
WASH
Details
The residue was washed with hexane
CUSTOM
Type
CUSTOM
Details
recrystallized from water/ethanol (1/9)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)OC1=CC2=CC=C(C=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.